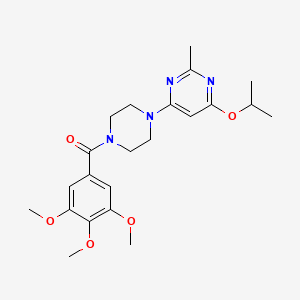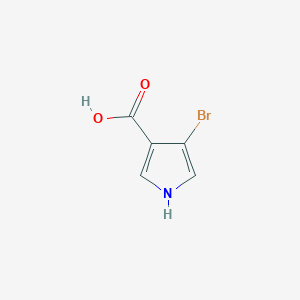![molecular formula C11H10Cl2N2S B2409642 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole CAS No. 488135-64-4](/img/structure/B2409642.png)
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole, also known as omeprazole, is a proton pump inhibitor that is commonly used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Omeprazole works by inhibiting the activity of the proton pump, which is responsible for secreting acid into the stomach. This results in a reduction in the amount of acid produced, thereby relieving the symptoms associated with acid-related disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Compounds with a benzimidazole scaffold have shown potent and selective activities against gastric pathogens like Helicobacter pylori. A particular prototype, with a structure similar to 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole, was effective against various H. pylori strains, including those resistant to common antibiotics (Carcanague et al., 2002).
- Antifungal Applications : The use of benzimidazole derivatives in agriculture for the control of fungal diseases has been explored. These compounds, when used in nanoparticle formulations, have shown efficacy in the sustained release of fungicides, offering potential benefits in agricultural applications (Campos et al., 2015).
Antiprotozoal and Antioxidant Activities
- Antiprotozoal Activity : Benzimidazole derivatives have exhibited strong antiprotozoal effects against organisms such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with activities surpassing that of the standard drug, metronidazole (Pérez‐Villanueva et al., 2013).
- Antioxidant Properties : Research has shown that 2-methyl benzimidazole, a related compound, exhibits antioxidant activity. Such properties might be relevant in pharmacological contexts (Saini et al., 2016).
Synthetic Methods and Catalytic Applications
- Synthetic Strategies : Recent developments in the synthesis of benzimidazole derivatives involve environmentally benign methods, highlighting the growing importance of sustainable practices in chemical synthesis (Mamedov & Zhukova, 2021).
- Catalytic Processes : Benzimidazoles have been synthesized using oxidant-free methods from alcohols and aromatic diamines, catalyzed by Ru(ii)-PNS(O) pincer complexes. This process exemplifies the role of benzimidazole derivatives in catalysis (Luo et al., 2017).
Therapeutic Research
- Anticancer and Analgesic Potential : Some benzimidazole derivatives have been investigated for their potential as analgesics and anticancer agents, demonstrating varied degrees of efficacy in these areas (Sakr et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition : Benzimidazole derivatives have shown efficacy in inhibiting the corrosion of iron in acidic solutions, demonstrating their utility in industrial applications (Khaled, 2003).
Eigenschaften
IUPAC Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2S/c12-11(13)5-7(11)6-16-10-14-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQXYGSWPOAGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323800 |
Source


|
| Record name | 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole | |
CAS RN |
488135-64-4 |
Source


|
| Record name | 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2409559.png)



![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)






![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)
![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)